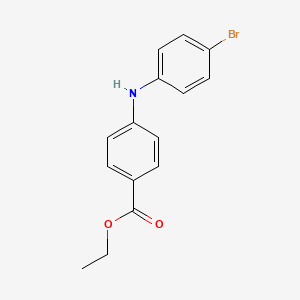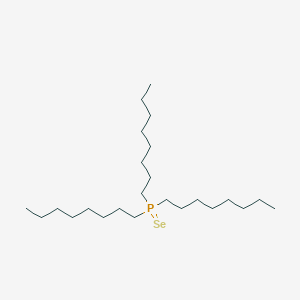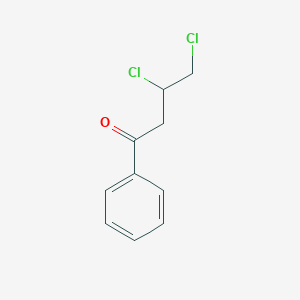
环氧氯丙烷-2-d1
描述
Epichlorohydrin-2-d1, also known as 2-(chloromethyl)oxirane-2-d1, is a deuterated form of epichlorohydrin. Epichlorohydrin is an organochlorine compound and an epoxide, characterized by its high reactivity and electrophilic nature. It is a chiral molecule, typically existing as a racemic mixture of right-handed and left-handed enantiomers. Epichlorohydrin is widely used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers .
科学研究应用
Epichlorohydrin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various chemicals and polymers.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Utilized in the production of pharmaceuticals and as a starting material for drug synthesis.
Industry: Widely used in the production of epoxy resins, which are essential in construction, engineering, shipbuilding, and aerospace
作用机制
Target of Action
Epichlorohydrin-2-d1, also known as 1-chloro-2,3-epoxypropane, is a highly reactive electrophilic compound . It primarily targets nucleophiles, reacting preferably with the epoxide group as well as with the chloride function .
Mode of Action
Epichlorohydrin-2-d1 acts as a directly acting alkylating agent . When it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . This interaction leads to the formation of chloropropanediols, which may further lead to glycidyls and glycerol derivatives .
Biochemical Pathways
The metabolism of Epichlorohydrin-2-d1 takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .
Pharmacokinetics
Epichlorohydrin-2-d1 is readily absorbed after oral, inhalation, or dermal exposures . It is rapidly metabolized, and the preferred reaction leads to the formation of chloropropanediols . The initial elimination half-life is about 2 hours, and total excreta recovery of the radio-labelled chemical is about 91.61% .
Result of Action
The molecular and cellular effects of Epichlorohydrin-2-d1’s action are significant. It causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice . The micronucleus and dominant lethal tests led to negative results . Epichlorohydrin-2-d1 is locally carcinogenic in rodents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Epichlorohydrin-2-d1. It is a highly reactive and flammable chemical, and its use in water-treatment resins and coatings makes exposure possible . It is also worth noting that Epichlorohydrin-2-d1 reportedly hydrolyzes readily in aqueous solution, with a hydrolysis half-life of 8.2 days at 20°C and pH 7 .
准备方法
Synthetic Routes and Reaction Conditions
Epichlorohydrin can be synthesized through various methods, including oxidative preparation, chlorohydrin-based methods, and peroxide-based methods. One common industrial method involves the epoxidation of allyl chloride with hydrogen peroxide in an organic solvent in the presence of a heterogeneous catalyst . Another method involves the chlorination of propylene to form allyl chloride, which is then converted to epichlorohydrin through a two-step process involving the addition of hypochlorous acid followed by treatment with a base .
Industrial Production Methods
Industrial production of epichlorohydrin primarily utilizes the chlorohydrin-based method, where propylene is chlorinated to form allyl chloride, which is then reacted with hypochlorous acid to form a mixture of isomeric alcohols. This mixture is subsequently treated with a base to yield epichlorohydrin . This method is widely used due to its efficiency and scalability, with major producers including the United States, Belgium, China, Saudi Arabia, Czech Republic, and Taiwan .
化学反应分析
Types of Reactions
Epichlorohydrin undergoes various types of chemical reactions, including:
Oxidation: Epichlorohydrin can be oxidized to form glycidyl derivatives.
Reduction: Reduction reactions can convert epichlorohydrin to glycerol derivatives.
Substitution: Nucleophilic substitution reactions involving the epoxide and chloride groups are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as sodium hydroxide or amines are often employed.
Major Products
Oxidation: Glycidyl derivatives.
Reduction: Glycerol derivatives.
Substitution: Various substituted epoxides and chlorohydrins.
相似化合物的比较
Epichlorohydrin is similar to other epoxides and organochlorine compounds, such as:
- 1-Chloro-2,3-epoxypropane
- 3-Chloro-1,2-epoxypropane
- Chloromethyl oxirane
- 2-(Chloromethyl)oxirane
- Chloropropylene oxide
What sets epichlorohydrin apart is its high reactivity and versatility in various industrial applications, particularly in the production of epoxy resins .
属性
IUPAC Name |
2-(chloromethyl)-2-deuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514729 | |
| Record name | 2-(Chloromethyl)(2-~2~H)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70735-27-2 | |
| Record name | 2-(Chloromethyl)(2-~2~H)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epichlorohydrin-2-d1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



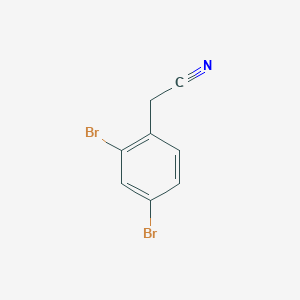
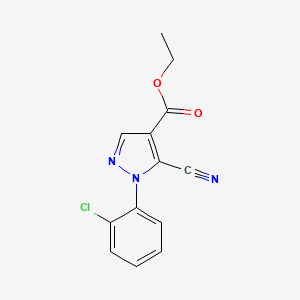

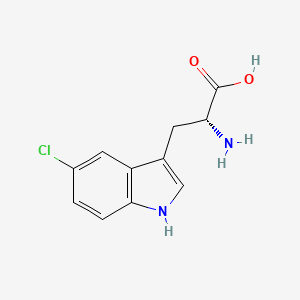
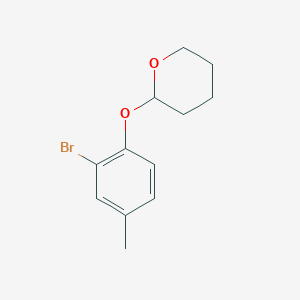

![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)

